molecular formula C26H28O14 B1649396 Corymboside CAS No. 73543-87-0

Corymboside

货号 B1649396
CAS 编号: 73543-87-0
分子量: 564.5 g/mol
InChI 键: OVMFOVNOXASTPA-RDMDIROFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Corymboside is a flavonoid glycoside that occurs naturally in various plant species. It is a type of polyphenolic compound .


Molecular Structure Analysis

This compound has the molecular formula C26H28O14 . It is characterized by the presence of multiple hydroxyl groups on its structure .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 564.5 g/mol .

科学研究应用

碳水化合物结构衍生物

Corymboside是碳水化合物的结构衍生物 . 碳水化合物是一类有机氧化合物,包括多羟基醛或酮或其分子内缩合形成的内酯(单糖);由这些单糖通过羰基还原(糖醇)、一个或多个羟基氧化生成相应的醛、酮或羧酸,或通过一个或多个羟基被氢原子取代而衍生的物质 .

抗氧化活性

已发现this compound具有抗氧化活性 . 在一项研究有色小麦“Ariheuk”麸皮甲醇提取物的抗氧化活性的研究中,this compound被鉴定为活性代谢产物之一 .

抗炎活性

This compound也表现出抗炎活性 . 同一研究发现,this compound促成了“Ariheuk”麸皮提取物的抗炎作用 . 通过评估脂多糖(LPS)刺激的RAW 264.7细胞中诱导型一氧化氮合酶(iNOS)和环氧合酶2(COX-2)的表达来探讨这些作用的机制 .

植物中积累趋势

This compound作为一种C-糖基化黄酮,在不同的植物类群中具有积累趋势 . 这种积累和分布经常被系统地解释 .

潜在的健康益处

This compound已知存在于小麦中,是一种具有潜在健康益处的芹菜素糖苷 . 据信它有助于全麦食品的健康益处,全麦食品含有源于生理活动的成分,例如膳食纤维和植物化学物质 .

抗糖尿病特性

虽然没有关于this compound抗糖尿病特性的具体研究,但值得注意的是,含有this compound的小麦麸皮已被研究用于其抗糖尿病特性 . 这表明this compound在糖尿病管理中的作用是一个潜在的研究领域。

作用机制

Target of Action

Corymboside is known to target inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is involved in the production of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its targets (iNOS and COX-2) by inhibiting their activity . This inhibition reduces the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway. By inhibiting iNOS and COX-2, this compound disrupts the production of key inflammatory mediators, leading to a reduction in inflammation .

Pharmacokinetics

It’s known that this compound is a weakly basic compound , which may influence its absorption and distribution in the body.

Result of Action

The primary result of this compound’s action is a reduction in inflammation. By inhibiting the activity of iNOS and COX-2, this compound reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the inflammatory response, which can be beneficial in conditions characterized by excessive inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds can affect the metabolism of this compound, potentially altering its efficacy and stability.

生化分析

Biochemical Properties

Corymboside is known to exhibit antioxidant and anti-inflammatory activities . It interacts with various biomolecules, contributing to its antioxidant and anti-inflammatory activities.

Cellular Effects

This compound has been found to exhibit effects on various types of cells. It has been associated with antioxidant and anti-inflammatory activities in cells .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Corymboside involves the conversion of glucose and salicylic acid into the final product through a series of chemical reactions.", "Starting Materials": [ "Glucose", "Salicylic acid", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Glucose is converted to glucose pentaacetate by reacting with acetic anhydride in the presence of sulfuric acid.", "Step 2: Salicylic acid is esterified with methanol in the presence of sulfuric acid to form methyl salicylate.", "Step 3: Methyl salicylate is reacted with glucose pentaacetate in the presence of sodium hydroxide to form a diester intermediate.", "Step 4: The diester intermediate is hydrolyzed with sodium hydroxide to form a salicylate derivative.", "Step 5: The salicylate derivative is oxidized with hydrogen peroxide to form Corymboside." ] }

CAS 编号

73543-87-0

分子式

C26H28O14

分子量

564.5 g/mol

IUPAC 名称

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18-,21-,22+,23+,25-,26-/m0/s1

InChI 键

OVMFOVNOXASTPA-RDMDIROFSA-N

手性 SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

规范 SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。